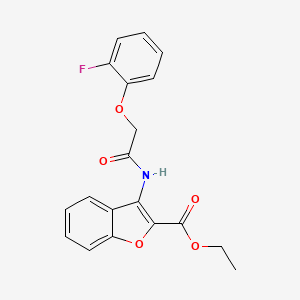

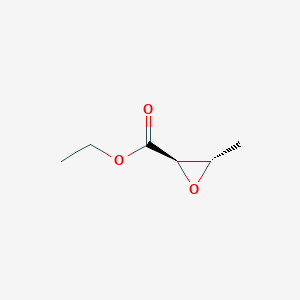

Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Crystal Structure Characterization : Research has been conducted on closely related benzofuran derivatives, emphasizing their synthesis through alkaline hydrolysis and the detailed analysis of their crystal structures. These studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-π interactions, which are critical for understanding the compound's stability and reactivity (Choi et al., 2009); (Seo et al., 2011).

Benzofuran Derivatives Synthesis : Another aspect of research delves into the synthesis of benzofuran derivatives from ethyl acylphenoxyacetates, showcasing the versatility of benzofuran compounds in organic synthesis. This work highlights the potential for creating variously substituted benzofurans, which can serve as key intermediates in the development of pharmaceuticals and organic materials (Suzuki, 1985).

Chemical Transformations and Applications

- Pd-catalyzed O-arylation : The development of a Pd-catalyzed process for the O-arylation of ethyl acetohydroximate to synthesize O-arylhydroxylamines and substituted benzofurans represents a significant advancement. This method facilitates the preparation of complex benzofuran structures, which are valuable in medicinal chemistry for drug design and synthesis (Maimone & Buchwald, 2010).

Environmental and Microbial Transformation Studies

- Carboxylation and Dehydroxylation by Methanogenic Consortium : A study focusing on the transformation of phenolic compounds under methanogenic conditions revealed the potential for microbial carboxylation and dehydroxylation. Such microbial processes are essential for understanding the environmental fate of benzofuran derivatives and their potential bioremediation applications (Bisaillon et al., 1993).

Zukünftige Richtungen

Benzofuran compounds, including Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the discovery of new drugs in the fields of drug invention and development .

Wirkmechanismus

Target of Action

Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of benzofuran derivatives can vary greatly depending on their specific structure and functional groups . Without specific information on “Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate”, it’s difficult to provide an accurate description of its mode of action.

Biochemical Pathways

Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities

Biochemische Analyse

Biochemical Properties

Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound has been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This interaction is crucial for its potential therapeutic applications in treating paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit sodium ion influx affects the electrical activity of cells, particularly in the heart, leading to changes in cell signaling and gene expression . These effects are essential for its potential use in cardiovascular therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to sodium channels in cardiac cells, inhibiting the influx of sodium ions. This inhibition leads to a decrease in conduction velocity and a reduction in the autonomy of the sinus node . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cardiac function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on sodium ion influx over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sodium ion influx without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disturbances in cardiac function and potential toxicity to other organs. Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 3-[[2-(2-fluorophenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO5/c1-2-24-19(23)18-17(12-7-3-5-9-14(12)26-18)21-16(22)11-25-15-10-6-4-8-13(15)20/h3-10H,2,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYATFSPAVUKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

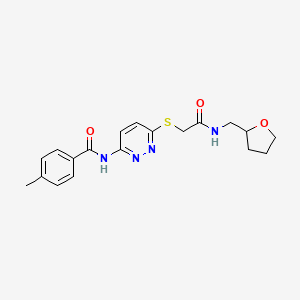

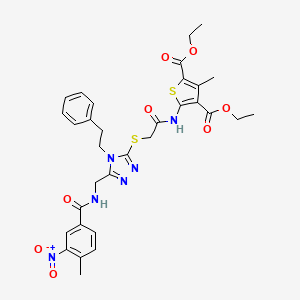

![Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2607287.png)

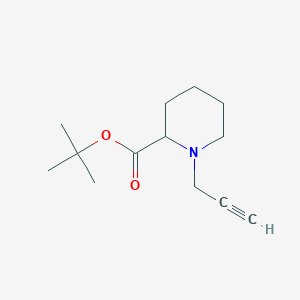

![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2607289.png)

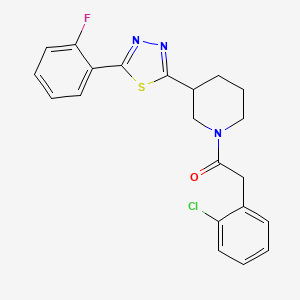

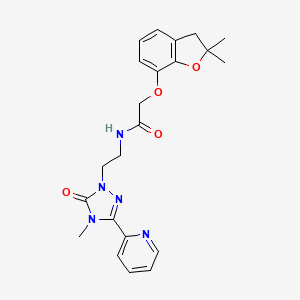

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2607291.png)

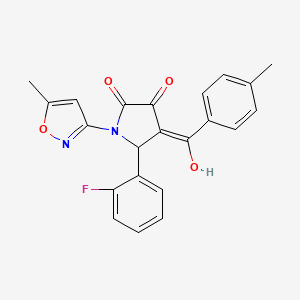

![4-bromo-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2607296.png)